molecular formula C28H34O9 B14755250 DIETHYLENE GLYCOL, DIESTER with BUTYLPHTHALATE CAS No. 7483-25-2

DIETHYLENE GLYCOL, DIESTER with BUTYLPHTHALATE

Cat. No.: B14755250
CAS No.: 7483-25-2
M. Wt: 514.6 g/mol
InChI Key: QOHGWJJKTCUFDB-UHFFFAOYSA-N
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Description

Diethylene glycol, diester with butylphthalate is a chemical compound formed by the esterification of diethylene glycol and butylphthalate. This compound is known for its applications in various industries, including plastics, cosmetics, and pharmaceuticals. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylene glycol, diester with butylphthalate typically involves the esterification reaction between diethylene glycol and butylphthalate. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Commonly used catalysts include sulfuric acid and polymer-based catalysts such as Amberlyst . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves heating the reactants in the presence of a catalyst to achieve the desired esterification. The reaction conditions, such as temperature, catalyst concentration, and reaction time, are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethylene glycol, diester with butylphthalate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. These reactions are influenced by the presence of catalysts and the reaction conditions.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or polymer-based catalysts are used.

    Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include diethylene glycol, butylphthalate, and various intermediate esters depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethylene glycol, diester with butylphthalate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of diethylene glycol, diester with butylphthalate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. The compound’s ester bonds can undergo hydrolysis, releasing diethylene glycol and butylphthalate, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylene glycol, diester with butylphthalate is unique due to its specific esterification with butylphthalate, which imparts distinct properties such as enhanced flexibility and durability in plastic products. Its applications in both industrial and scientific research settings further highlight its versatility and importance .

Properties

CAS No.

7483-25-2

Molecular Formula

C28H34O9

Molecular Weight

514.6 g/mol

IUPAC Name

2-O-[2-[2-(2-butoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-butyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H34O9/c1-3-5-15-34-25(29)21-11-7-9-13-23(21)27(31)36-19-17-33-18-20-37-28(32)24-14-10-8-12-22(24)26(30)35-16-6-4-2/h7-14H,3-6,15-20H2,1-2H3

InChI Key

QOHGWJJKTCUFDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC(=O)C2=CC=CC=C2C(=O)OCCCC

Origin of Product

United States

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